molecular formula C28H25N3O6S B2992237 Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate CAS No. 443351-00-6

Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

Cat. No. B2992237
CAS RN: 443351-00-6
M. Wt: 531.58
InChI Key: ZJJCTOATDUFFDC-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives, including Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate, have been synthesized and characterized in various studies. These compounds are of interest due to their potential antimicrobial properties. For instance, Desai et al. (2007) explored the synthesis of new quinazolines as potential antimicrobial agents. Their research involved the reaction of Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, leading to a series of compounds screened for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antimicrobial and Antitumor Activities

Research has also been conducted on the antimicrobial and antitumor activities of quinazolinone derivatives. El-Azab et al. (2016) conducted an FT-IR, FT-Raman, and molecular docking study of a closely related compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. Their study provided insights into the molecule's stability, molecular electrostatic potential, and potential inhibitory activity against specific biological targets (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Chemical Properties and Molecular Structure

The synthesis and structural elucidation of quinazolinone derivatives have been detailed in studies like that of Rimaz et al. (2009), who reported on the synthesis and single crystal X-ray structure of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide. Such studies contribute to a deeper understanding of the chemical and physical properties of these compounds (Rimaz, Khalafy, Tavana, Ślepokura, Lis, Souldozi, Mahyari, Shajari, & Ramazani, 2009).

properties

IUPAC Name

ethyl 4-[[2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-2-35-27(34)18-11-13-19(14-12-18)29-25(32)17-38-28-30-22-8-4-3-7-21(22)26(33)31(28)15-20-16-36-23-9-5-6-10-24(23)37-20/h3-14,20H,2,15-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJCTOATDUFFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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